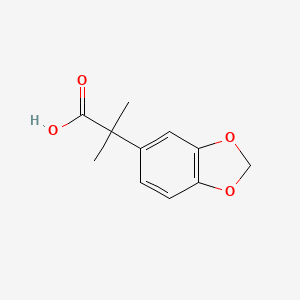![molecular formula C13H9F6NO3 B2735202 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024329-33-6](/img/structure/B2735202.png)
2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C13H9F6NO3. It is derived from 3,5-Bis(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxylic acid group and a 3,5-Bis(trifluoromethyl)aniline group . The molecular weight of this compound is 341.209.Aplicaciones Científicas De Investigación
Catalytic Applications
One significant application of derivatives related to 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid is in catalysis. For example, commercially available 3,5-bis(trifluoromethyl)aniline has been used as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process yields a diverse set of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility, showcasing the compound's role in facilitating complex chemical transformations under mild conditions through dual carbon-hydrogen (C-H) bond activation sequence (Wang et al., 2019).
Structural and Conformational Studies
Derivatives of this compound have been studied for their structural and conformational properties using X-ray crystallography. Such studies provide insights into the molecular architecture and interactions that define the compound's behavior and reactivity, aiding in the design of new molecules with desired properties (Korp et al., 1983).
Material Science
In the field of material science, derivatives of this compound have been explored for their potential in creating novel materials. For instance, the synthesis and polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, which are synthesized by the esterification of corresponding carboxylic acids, demonstrate the compound's utility in the development of hard, transparent, crosslinked polymers with unique properties (Moszner et al., 1999).
Organic Synthesis
The compound and its derivatives are also instrumental in organic synthesis, enabling the construction of complex molecules through innovative methodologies. For example, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) in reactions with anilides has been reported to introduce hydroxy groups at the para position or perform N-iodophenylation of N-arylamides, highlighting the compound's role in facilitating functional group transformations (Itoh et al., 2002).
Propiedades
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3/c14-12(15,16)5-1-6(13(17,18)19)3-7(2-5)20-10(21)8-4-9(8)11(22)23/h1-3,8-9H,4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRSISIFPGBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
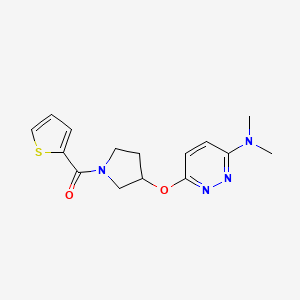
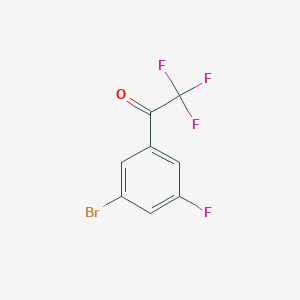
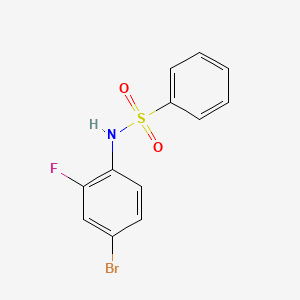
![8-[(3,4-Diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2735125.png)
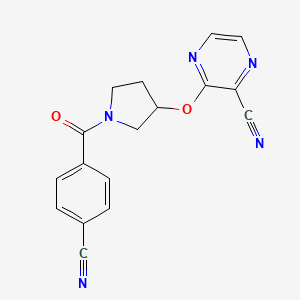
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)

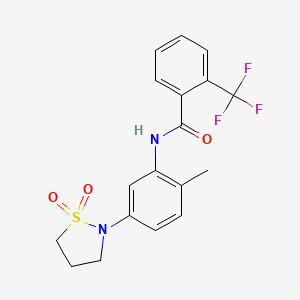
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)
![N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide](/img/structure/B2735138.png)
amino]acetamide](/img/structure/B2735139.png)
